molecular formula C18H22N4O3 B2763904 6-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide CAS No. 1904024-20-9

6-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide

Cat. No.: B2763904
CAS No.: 1904024-20-9
M. Wt: 342.399
InChI Key: BZLZWBTXMNEULD-UHFFFAOYSA-N
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Description

  • The hexahydrocinnolinyl intermediate is then reacted with nicotinic acid or its derivatives under conditions that promote amide bond formation.
  • Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
  • Addition of the Isopropoxy Group

    • The final step involves the introduction of the isopropoxy group through an etherification reaction.
    • This step typically requires the use of isopropyl alcohol and a suitable catalyst such as an acid or base.
  • Industrial Production Methods

    For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

      Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

      Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity of the final product.

      Quality Control: Rigorous testing for impurities and consistency in the chemical structure.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 6-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide typically involves multiple steps:

    • Formation of the Hexahydrocinnolinyl Intermediate

      • Starting with a suitable precursor such as 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline, the intermediate is synthesized through cyclization reactions.
      • Reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of aldehydes or carboxylic acids.
      • Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
    • Reduction

      • Reduction reactions can target the carbonyl groups in the nicotinamide or hexahydrocinnolinyl moieties.
      • Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
    • Substitution

      • The compound can undergo nucleophilic substitution reactions, especially at the nicotinamide ring.
      • Reagents such as halides (e.g., NaCl, KBr) and bases (e.g., NaOH) are commonly used.

    Major Products

      Oxidation Products: Aldehydes, carboxylic acids.

      Reduction Products: Alcohols, amines.

      Substitution Products: Halogenated derivatives, substituted amides.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

      Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biology

      Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways, making it a candidate for drug development.

      Biological Probes: Used in biochemical assays to study protein-ligand interactions.

    Medicine

      Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

      Drug Development: Serves as a lead compound for the development of new pharmaceuticals.

    Industry

      Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

      Cosmetics: Incorporated into formulations for its potential skin-beneficial effects.

    Mechanism of Action

    The mechanism of action of 6-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide involves:

      Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

      Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

      Binding Affinity: High affinity binding to target proteins, leading to inhibition or activation of their functions.

    Comparison with Similar Compounds

    Similar Compounds

      Nicotinamide Derivatives: Compounds such as nicotinamide riboside and nicotinamide mononucleotide share structural similarities but differ in their biological activities.

      Hexahydrocinnoline Derivatives: Other derivatives like 2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline exhibit different pharmacological profiles.

    Uniqueness

      Structural Complexity: The combination of nicotinamide and hexahydrocinnolinyl moieties with an isopropoxy group makes it unique.

      Biological Activity: Exhibits a distinct range of biological activities compared to other similar compounds, making it a valuable candidate for further research.

    This detailed overview provides a comprehensive understanding of 6-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide, highlighting its synthesis, reactions, applications, and unique properties

    Properties

    IUPAC Name

    N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-6-propan-2-yloxypyridine-3-carboxamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22N4O3/c1-11(2)25-16-7-4-12(10-19-16)18(24)20-14-5-6-15-13(8-14)9-17(23)22(3)21-15/h4,7,9-11,14H,5-6,8H2,1-3H3,(H,20,24)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BZLZWBTXMNEULD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)OC1=NC=C(C=C1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22N4O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    342.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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